molecular formula C18H16N2O4S B2604717 Methyl 3-(3-methoxybenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 725691-84-9

Methyl 3-(3-methoxybenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B2604717
CAS No.: 725691-84-9
M. Wt: 356.4
InChI Key: OTUWCPOSKAPUIP-UHFFFAOYSA-N
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Description

The compound is a derivative of quinazoline, a class of organic compounds with a two-ring structure, consisting of a benzene ring fused to a pyrimidine ring . The methoxybenzyl group and the carboxylate ester group suggest that this compound could have interesting chemical properties and potential applications in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry . These techniques could provide information about the arrangement of atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the functional groups present. The ester group could undergo hydrolysis or transesterification reactions, while the thioxo group could participate in redox reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ester group could make it more polar and potentially increase its solubility in polar solvents .

Scientific Research Applications

Synthesis and Structural Studies

  • Novel Synthesis Methods : Researchers have developed new methods for synthesizing related compounds, emphasizing the importance of these compounds in scientific research. For example, Kovalenko et al. (2019) described a novel one-pot synthesis method for a related compound, highlighting the synthesis process and structural analysis through various methods such as NMR, LC/MS, and X-ray diffraction (Kovalenko et al., 2019).

Medicinal Chemistry and Drug Design

  • Potential Antiviral Applications : Some derivatives of this compound have shown potential in medicinal chemistry, particularly as antiviral agents. For instance, a study by Kovalenko et al. (2020) found that certain derivatives might act as potent inhibitors of Hepatitis B Virus replication, as demonstrated through molecular docking simulations and experimental studies (Kovalenko et al., 2020).

Antibacterial Properties

  • Antibacterial Activity : Research by Osarumwense (2022) explored the antibacterial activity of related compounds, finding significant activity against various microorganisms. This study underscores the potential of these compounds in developing new antibacterial agents (Osarumwense, 2022).

Miscellaneous Applications

  • Versatility in Chemical Reactions : These compounds are versatile in various chemical reactions, making them valuable for different synthetic applications. For example, a study by Hanusek et al. (2006) discussed the acylation and subsequent ring closure of related compounds, illustrating their utility in synthetic chemistry (Hanusek et al., 2006).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended for use as a drug, it could interact with biological targets such as enzymes or receptors .

Future Directions

The future research directions for this compound could include exploring its potential applications in areas such as medicinal chemistry, materials science, or as a synthetic intermediate in the production of other compounds .

Properties

IUPAC Name

methyl 3-[(3-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S/c1-23-13-5-3-4-11(8-13)10-20-16(21)14-7-6-12(17(22)24-2)9-15(14)19-18(20)25/h3-9H,10H2,1-2H3,(H,19,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTUWCPOSKAPUIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)OC)NC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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